molecular formula C15H15ClOS B14367012 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene CAS No. 90184-20-6

1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene

Cat. No.: B14367012
CAS No.: 90184-20-6
M. Wt: 278.8 g/mol
InChI Key: DYSOMYHOEYYXPL-UHFFFAOYSA-N
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Description

1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propoxy group linked to a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-(phenylsulfanyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Thiol derivatives.

Scientific Research Applications

1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s biological activity. The chlorine atom and propoxy group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 1-Chloro-4-[3-(methylsulfanyl)propoxy]benzene
  • 1-Chloro-4-[3-(ethylsulfanyl)propoxy]benzene
  • 1-Chloro-4-[3-(butylsulfanyl)propoxy]benzene

Comparison: 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties compared to its alkylsulfanyl analogs

Properties

CAS No.

90184-20-6

Molecular Formula

C15H15ClOS

Molecular Weight

278.8 g/mol

IUPAC Name

1-chloro-4-(3-phenylsulfanylpropoxy)benzene

InChI

InChI=1S/C15H15ClOS/c16-13-7-9-14(10-8-13)17-11-4-12-18-15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2

InChI Key

DYSOMYHOEYYXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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